

# An In-depth Technical Guide to Butyl 2-furoate: Synonyms, Properties, and Synthesis

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## Compound of Interest

Compound Name: *Butyl 2-furoate*

Cat. No.: *B1604542*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Butyl 2-furoate**, a furan derivative with applications in the flavor, fragrance, and chemical synthesis industries. This document outlines its alternative names, detailed chemical and physical properties, a validated experimental protocol for its synthesis, and a workflow for its purification and characterization.

## Synonyms and Alternative Names

To facilitate comprehensive literature searches and unambiguous identification, a compilation of synonyms and alternative names for **Butyl 2-furoate** is presented in Table 1. The compound is systematically named as the butyl ester of 2-furancarboxylic acid.

Table 1: Synonyms and Alternative Names for **Butyl 2-furoate**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

|                     |  |
|---------------------|--|
| Name Type           | Name   |
| IUPAC Name          | butyl furan-2-carboxylate  |
| Common Names        | Butyl 2-furoate, Butyl furoate, n-Butyl 2-furoate                        |
| Systematic Names    | 2-Furancarboxylic acid, butyl ester; Furan-2-carboxylic acid butyl ester |
| Other Names         | BUTYL2-FURANCARBOXYLATE, N-BUTYL2-FUROATE, butylpyrane-2-carbonate       |
| CAS Registry Number | 583-33-5   |
| FDA UNII            | 1F9715415C   |

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **Butyl 2-furoate** is provided in Table 2. This data is essential for its handling, formulation, and quality control.

Table 2: Physicochemical Properties of **Butyl 2-furoate**[\[1\]](#)[\[4\]](#)

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C9H12O3   |
| Molecular Weight  | 168.19 g/mol  |
| Appearance        | Pale yellow oily liquid   |
| Boiling Point     | 233 °C at 760 mmHg; 83-84 °C at 1.00 mmHg                             |
| Density           | 1.052 - 1.058 g/cm <sup>3</sup> at 25 °C                              |
| Refractive Index  | 1.469 - 1.475 at 20 °C  |
| Flash Point       | 92.78 °C (199.00 °F)  |
| Solubility        | Soluble in alcohol; Water solubility: 534.2 mg/L at 25 °C (estimated) |
| logP (o/w)        | 2.631 (estimated)   |

Spectroscopic data is critical for the structural elucidation and purity assessment of **Butyl 2-furoate**. Mass spectrometry data is presented in Table 3.

Table 3: Mass Spectrometry Data for **Butyl 2-furoate**

| m/z                   | Intensity (%) |
|-----------------------|---------------|
| 168 (M <sup>+</sup> ) | 25            |
| 112                   | 48            |
| 95                    | 60            |
| 84                    | 10            |
| 68                    | 5             |
| 56                    | 26            |
| 53                    | 15            |
| 44                    | 20            |
| 39                    | 100           |
| 32                    | 15            |
| 28                    | 48            |

## Experimental Protocol: Synthesis of Butyl 2-furoate

The following section details a robust experimental protocol for the synthesis of **Butyl 2-furoate** via the esterification of 2-furoic acid with n-butanol. This method is adapted from a study on clean esterification using solid acid catalysts.[2]

## Materials and Reagents

- 2-Furoic acid (1 mmol)
- n-Butanol (2 mmol)
- Solid acid catalyst (e.g., tungstophosphoric acid/zirconia composite, 50 mg)[2]

- Toluene
- Ethanol
- Anhydrous sodium sulfate

## Equipment

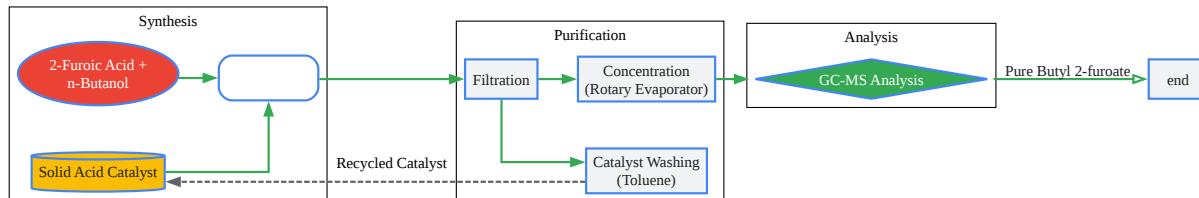
- Glass tube reactor (20 mL)
- Magnetic stirrer with heating
- Filtration apparatus
- Rotary evaporator
- Gas chromatograph-mass spectrometer (GC-MS)

## Procedure

- Reaction Setup: In a 20 mL glass tube reactor, combine 2-furoic acid (1 mmol), n-butanol (2 mmol), and the dried solid acid catalyst (50 mg).
- Reaction Conditions: The reaction mixture is stirred at 125 °C for 24 hours.
- Catalyst Removal: After the reaction is complete, the catalyst is separated from the reaction mixture by filtration.
- Catalyst Washing: The recovered catalyst is washed with toluene (2 x 2 cm<sup>3</sup>).
- Product Isolation: The filtrate, containing the product **Butyl 2-furoate**, can be concentrated under reduced pressure using a rotary evaporator.
- Product Analysis: The conversion of 2-furoic acid and the formation of **Butyl 2-furoate** are monitored and confirmed by GC-MS analysis. For analysis, a small aliquot (approximately 10 µL) of the reaction mixture is diluted with 100 µL of ethanol before injection.

## Workflow and Visualization

The synthesis and purification of **Butyl 2-furoate** can be visualized as a streamlined workflow. The following diagram illustrates the key steps from starting materials to the purified product.



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Caption: Synthesis and purification workflow for **Butyl 2-furoate**.

## Applications and Biological Context

**Butyl 2-furoate** is primarily utilized in the flavor and fragrance industry.<sup>[2]</sup> Its precursor, 2-furoic acid, serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.<sup>[7]</sup> However, **Butyl 2-furoate** itself is not typically associated with direct involvement in complex biological signaling pathways in the context of drug development. Its relevance to researchers in this field often lies in its role as a potential metabolite or a starting material for the synthesis of more complex molecules. The furan moiety is a key structural feature in numerous bioactive compounds.<sup>[7]</sup>

## Conclusion

This technical guide provides a consolidated resource for professionals working with **Butyl 2-furoate**. By summarizing its nomenclature, physicochemical properties, and a detailed synthetic protocol, this document aims to support further research and development activities involving this versatile furan derivative. The provided workflow visualization offers a clear overview of its preparation and purification process.

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